3-(4-Methoxyphenyl)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

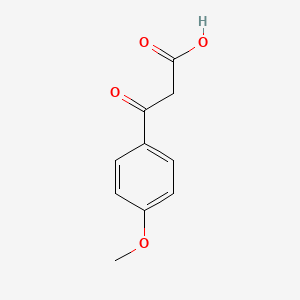

3-(4-Methoxyphenyl)-3-oxopropanoic acid, also known as 4-methoxybenzoylacetic acid, is an organic compound with the molecular formula C10H10O4. This compound features a methoxy group attached to a benzene ring, which is further connected to a propanoic acid moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to yield the desired compound.

Another method involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 4-methoxybenzoic acid, while reduction with sodium borohydride can produce 3-(4-methoxyphenyl)-3-hydroxypropanoic acid.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-oxopropanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The methoxy group and the ketone moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Methoxybenzoic acid: Similar in structure but lacks the ketone group.

3-(4-Methoxyphenyl)propanoic acid: Similar but without the ketone functionality.

4-Methoxyacetophenone: Contains a methoxy group and a ketone but lacks the propanoic acid moiety.

Uniqueness

3-(4-Methoxyphenyl)-3-oxopropanoic acid is unique due to the presence of both a methoxy-substituted benzene ring and a ketone group attached to a propanoic acid chain. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

3-(4-Methoxyphenyl)-3-oxopropanoic acid, also known as CHEBI:193985, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H10O4

- Molecular Weight : 194.18 g/mol

- CAS Number : 578473

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various metabolic pathways. It has been shown to modulate the activity of enzymes and receptors that are critical for cellular signaling and metabolic homeostasis. The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : Research indicates that it can inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Modulation : It has been identified as a ligand for G protein-coupled receptors (GPCRs), which play a crucial role in mediating physiological responses.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis (programmed cell death) in cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects of the compound in a mouse model of arthritis.

- Findings : Mice treated with this compound showed reduced swelling and lower levels of pro-inflammatory cytokines compared to controls, indicating its potential as an anti-inflammatory agent.

-

Antioxidant Activity Assessment :

- Methodology : DPPH radical scavenging assay was employed to assess antioxidant capacity.

- Results : The compound exhibited a significant reduction in DPPH radicals, suggesting strong antioxidant activity.

-

Anticancer Activity Investigation :

- Cell Lines Used : Various cancer cell lines including breast and colon cancer were tested.

- Outcome : The compound induced apoptosis and inhibited cell proliferation at micromolar concentrations, warranting further exploration into its mechanisms and efficacy.

Comparative Analysis of Biological Activities

Properties

IUPAC Name |

3-(4-methoxyphenyl)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLNSQMYGLIFII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.